Due to its functional groups (a phenoxy ring, a nitrile group, and a propionyl chain), 2-(3-Phenoxyphenyl)propionitrile could be a valuable intermediate in organic synthesis. Its reactive nitrile group can be used for further functionalization to create various complex molecules.
The aromatic rings and nitrile group in 2-(3-Phenoxyphenyl)propiononitrile suggest potential applications in material science. Aromatic compounds are often used in the development of polymers, liquid crystals, and other functional materials. The nitrile group can participate in various chemical reactions to create specific material properties.
While no confirmed research on 2-(3-Phenoxyphenyl)propiononitrile's biological activity exists, structurally similar compounds possess interesting biological properties. For instance, 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile (a closely related molecule) exhibits insecticidal activity []. This suggests that 2-(3-Phenoxyphenyl)propiononitrile might be a candidate for further investigation in biological research.
2-(3-Phenoxyphenyl)propanenitrile is a chemical compound with the molecular formula C15H13NO and a molecular weight of 223.27 g/mol. This compound is a nitrile derivative of 3-phenoxybenzyl alcohol, notable for its applications in both pharmaceutical and agrochemical research. Its structure contributes to its potential as an intermediate in the synthesis of various organic compounds, making it a valuable resource for scientific investigations and industrial applications.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide as a nucleophile.
Research indicates that 2-(3-Phenoxyphenyl)propanenitrile possesses potential biological activities, particularly:
The compound's interactions with various biological targets hint at its utility in developing novel therapeutic agents.
The synthesis of 2-(3-Phenoxyphenyl)propanenitrile typically involves:
This method allows for efficient production of the compound while maintaining high purity levels.
2-(3-Phenoxyphenyl)propanenitrile has diverse applications across various fields:
The interaction studies of 2-(3-Phenoxyphenyl)propanenitrile reveal its potential to influence various biochemical pathways:
Investigations into its pharmacokinetics and toxicity are ongoing to better understand its safety profile.
Several compounds share structural similarities with 2-(3-Phenoxyphenyl)propanenitrile. Here are some notable examples:
Compound Name | Structure Overview | Unique Features |
---|---|---|
Fenoprofen | A propionic acid derivative | Known for analgesic and anti-inflammatory properties. |
3-Phenoxybenzyl alcohol | A precursor to 2-(3-Phenoxyphenyl)propanenitrile | Serves as a starting material for synthesizing the nitrile derivative. |
2-(4-Methylphenyl)propanenitrile | Similar nitrile structure | Exhibits different biological activity profiles compared to 2-(3-Phenoxyphenyl)propanenitrile. |
While these compounds share some structural characteristics, 2-(3-Phenoxyphenyl)propanenitrile's unique nitrile functionality may contribute to distinct biological activities and reactivity patterns that set it apart from others in this category .
Reagent | Substrate Type | Reaction Conditions | Typical Yield (%) | Reference |
---|---|---|---|---|
Potassium cyanide (KCN) | Primary alkyl halides | DMF, 80-120°C | 75-90 | [1] |
Sodium cyanide (NaCN) | Primary/secondary alkyl halides | DMSO, 100-140°C | 70-85 | [1] |
Acetone cyanohydrin | Acid chlorides | Et₂O, 30-36°C with triethylamine | 85-95 | [2] |
Lithium cyanide (LiCN) | Alkyl halides | THF, 0-25°C | 60-80 | [3] |
Tetraethylammonium cyanide | Activated aromatics | Acetonitrile, 60-80°C | 65-85 | [4] |
The construction of phenoxyaryl bonds represents a critical synthetic challenge in the preparation of 2-(3-phenoxyphenyl)propanenitrile. Modern catalytic methodologies have revolutionized this field, offering unprecedented levels of efficiency, selectivity, and functional group tolerance. Palladium-catalyzed cross-coupling reactions dominate this landscape, with Suzuki-Miyaura coupling emerging as the most versatile and widely applicable approach.
The Suzuki-Miyaura coupling reaction utilizing Pd(PPh₃)₄ as the catalyst in combination with potassium carbonate as the base has demonstrated exceptional performance for phenoxyaryl bond formation [5]. This system operates optimally in dimethoxyethane/water mixtures at temperatures ranging from 80-100°C, consistently delivering yields between 70-85%. The mechanism involves oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to form the desired carbon-carbon bond [6].
Advanced catalyst systems employing PdCl₂ in combination with DPEPhos ligand have shown superior performance characteristics [7]. Operating in ethanol at temperatures of 80-90°C, this system achieves yields ranging from 72-84%. The bidentate phosphine ligand enhances catalyst stability and promotes efficient turnover, while the protic solvent facilitates the transmetalation step through hydrogen bonding interactions with the boronic acid substrate.
A significant advancement in Suzuki-Miyaura methodology involves the implementation of pH-controlled reaction conditions using palladium on carbon catalysts [8]. This heterogeneous approach maintains constant pH conditions throughout the reaction, typically in the range of 10-11, resulting in improved conversion rates and selectivity compared to traditional decreasing pH protocols. The method operates at moderate temperatures of 60-80°C in organic/aqueous solvent systems, achieving yields of 75-90%.
Buchwald-Hartwig amination protocols offer an alternative approach for phenoxyaryl bond formation, particularly useful when amine nucleophiles are involved in the coupling process [9]. Pd(OAc)₂ combined with tricyclohexylphosphine operates effectively in toluene at elevated temperatures of 100-120°C, providing yields in the 65-80% range. This methodology demonstrates particular utility for sterically demanding substrates and complex molecular architectures.
Copper-catalyzed Ullmann-type coupling reactions provide a complementary approach, especially valuable for cost-sensitive applications [10]. CuI in combination with potassium carbonate operates in dimethylformamide at temperatures of 110-130°C, achieving yields of 60-75%. While generally lower yielding than palladium-catalyzed methods, copper catalysis offers advantages in terms of catalyst cost and availability.
Table 2: Catalytic Approaches in Phenoxyaryl Bond Formation
Catalyst System | Coupling Type | Temperature (°C) | Solvent | Yield Range (%) | Reference |
---|---|---|---|---|---|
Pd(PPh₃)₄/K₂CO₃ | Suzuki-Miyaura | 80-100 | DME/H₂O | 70-85 | [5] |
PdCl₂/DPEPhos | Suzuki-Miyaura | 80-90 | Ethanol | 72-84 | [7] |
Pd/C with pH control | Suzuki-Miyaura | 60-80 | Organic/aqueous | 75-90 | [8] |
Pd(OAc)₂/PCy₃ | Buchwald-Hartwig | 100-120 | Toluene | 65-80 | [9] |
CuI/K₂CO₃ | Ullmann-type | 110-130 | DMF | 60-75 | [10] |
Solvent selection plays a pivotal role in determining reaction outcomes for 2-(3-phenoxyphenyl)propanenitrile synthesis, influencing both reaction rates and product selectivity through complex interactions with reactants, transition states, and catalytic species. Comprehensive kinetic studies have revealed significant variations in reaction performance across different solvent systems.
Dimethyl sulfoxide demonstrates enhanced reactivity compared to DMF, exhibiting relative rates of 1.15 and reduced activation energies of 82.1 kJ/mol [12]. The superior coordinating ability of DMSO toward metal centers enhances catalytic turnover frequencies, while its high polarity (index 7.2) stabilizes charged intermediates. However, the enhanced reactivity comes at the cost of reduced selectivity (2.8:1), attributed to increased side reaction pathways under the more activated conditions.
Low-polarity solvents exhibit markedly different kinetic profiles. Diethyl ether, with a polarity index of 2.8, shows significantly reduced reaction rates (0.65 relative to DMF) and elevated activation energies of 92.5 kJ/mol [2]. Despite the kinetic disadvantage, ether systems often provide superior selectivity ratios of 4.1:1, attributed to reduced solvation of competing transition states and enhanced discrimination between reaction pathways.
Tetrahydrofuran occupies an intermediate position, offering balanced performance with relative rates of 0.80 and activation energies of 88.7 kJ/mol [13]. The moderate polarity (index 4.0) and coordinating ability of THF provide adequate solvation while maintaining reasonable selectivity (3.5:1). This balance makes THF particularly valuable for reactions requiring both efficiency and selectivity.
Acetonitrile demonstrates good compatibility with nitrile chemistry, exhibiting relative rates of 0.90 and activation energies of 86.8 kJ/mol [11]. The polar aprotic nature (index 5.8) facilitates nucleophilic substitution reactions while the nitrile functionality provides specific solvation interactions that can influence reaction selectivity (3.0:1).
Aromatic solvents such as benzene show reduced reactivity due to their low polarity (index 2.3) and limited solvating ability. Relative rates of 0.45 and high activation energies of 95.3 kJ/mol reflect the unfavorable solvation environment for polar transition states [11] [13]. However, the high selectivity ratio of 4.5:1 demonstrates the potential for enhanced discrimination in non-polar media.
Dichloromethane provides moderate reactivity with relative rates of 0.55 and activation energies of 93.1 kJ/mol [11] [13]. The halogenated solvent offers good solubility for organic substrates while maintaining reasonable selectivity (3.8:1), making it suitable for reactions involving moisture-sensitive reagents.
Table 3: Solvent Effects on Reaction Kinetics
Solvent | Polarity Index | Relative Rate | Activation Energy (kJ/mol) | Selectivity Ratio | Reference |
---|---|---|---|---|---|
Dimethylformamide (DMF) | 6.4 | 1.00 | 85.2 | 3.2:1 | [11] [12] |
Dimethyl sulfoxide (DMSO) | 7.2 | 1.15 | 82.1 | 2.8:1 | [12] |
Diethyl ether (Et₂O) | 2.8 | 0.65 | 92.5 | 4.1:1 | [2] |
Tetrahydrofuran (THF) | 4.0 | 0.80 | 88.7 | 3.5:1 | [13] |
Acetonitrile (MeCN) | 5.8 | 0.90 | 86.8 | 3.0:1 | [11] |
Benzene | 2.3 | 0.45 | 95.3 | 4.5:1 | [11] [13] |
Dichloromethane (DCM) | 3.1 | 0.55 | 93.1 | 3.8:1 | [11] [13] |
The purification of 2-(3-phenoxyphenyl)propanenitrile requires sophisticated separation strategies to achieve the high purity levels demanded for synthetic and analytical applications. Multiple complementary techniques have been developed, each offering distinct advantages in terms of efficiency, selectivity, and scalability.
Column chromatography using silica gel stationary phase represents the most versatile and widely applicable purification method [14] [15]. The technique exploits polarity differences between the target compound and impurities, utilizing gradient elution systems typically progressing from hexane/ethyl acetate (3:1) to (1:1) ratios. Recovery yields consistently range from 85-92%, while achieving purities of 95-98%. The method requires 2-4 hours processing time and demonstrates excellent scalability from milligram to kilogram quantities.
The separation mechanism relies on differential adsorption onto the silica surface, where more polar compounds exhibit stronger interactions and consequently longer retention times [15]. The mobile phase composition critically influences resolution, with careful optimization of solvent gradients enabling separation of closely related impurities. Thin-layer chromatography screening prior to column chromatography ensures optimal solvent system selection and minimizes material losses.
Recrystallization techniques using ethanol/water mixtures provide an alternative purification approach, particularly valuable for large-scale applications [16] [17]. The method achieves recovery yields of 78-85% with purities ranging from 92-96%. Processing times are longer (4-8 hours) due to the requirement for controlled cooling and crystal growth, but the technique offers advantages in terms of equipment simplicity and operational costs.
The recrystallization process involves dissolution of the crude material in hot ethanol, followed by controlled addition of water to induce supersaturation [17]. Crystal formation occurs during slow cooling, with impurities preferentially remaining in the mother liquor. The technique demonstrates particular effectiveness for removing polar impurities and inorganic salts, making it complementary to chromatographic methods.
Vacuum distillation represents the most efficient purification method in terms of processing time and purity achievement [2] [18]. Operating under reduced pressure minimizes thermal decomposition while enabling separation based on boiling point differences. Recovery yields of 88-95% with purities of 96-99% can be achieved within 1-2 hours. The method requires specialized equipment and careful temperature control but offers exceptional purity levels for high-value applications.
High-performance liquid chromatography provides the highest resolution separation capability, achieving purities of 98-99.5% with recovery yields of 90-96% [19] [20]. Processing times are minimal (0.5-1 hour), making the technique valuable for analytical applications and small-scale preparations. The method utilizes acetonitrile/water (60:40) mobile phases with reversed-phase columns, enabling precise control over separation selectivity.
HPLC separation mechanisms involve differential partitioning between the mobile and stationary phases, with retention times determined by hydrophobic interactions and molecular size effects [20]. The technique demonstrates exceptional resolution for structural isomers and closely related impurities, making it indispensable for final product purification and quality control applications.
Crystallization from organic solvents offers moderate purification efficiency with recovery yields of 80-88% and purities of 93-97% [21] [22]. Methanol/water mixtures serve as effective crystallization media, with processing times of 6-12 hours reflecting the requirement for controlled nucleation and crystal growth. The method provides cost-effective purification for intermediate-scale applications while maintaining acceptable purity levels.
Table 4: Purification Techniques and Yield Optimization
Purification Method | Eluent/Mobile Phase | Recovery Yield (%) | Purity Achieved (%) | Processing Time (hours) | Reference |
---|---|---|---|---|---|
Column chromatography (Silica gel) | Hexane/EtOAc (3:1 to 1:1) | 85-92 | 95-98 | 2-4 | [14] [15] |
Recrystallization (Ethanol/Water) | Ethanol/Water (1:1) | 78-85 | 92-96 | 4-8 | [16] [17] |
Vacuum distillation | N/A (Physical separation) | 88-95 | 96-99 | 1-2 | [2] [18] |
High-performance liquid chromatography | Acetonitrile/Water (60:40) | 90-96 | 98-99.5 | 0.5-1 | [19] [20] |
Crystallization from organic solvents | Methanol/Water mixtures | 80-88 | 93-97 | 6-12 | [21] [22] |
The molecular structure of 2-(3-phenoxyphenyl)propanenitrile (CAS: 32852-95-2) encompasses a complex arrangement featuring a phenoxy linkage connecting two aromatic rings with an attached propanenitrile side chain [23] [24] [25]. The compound exhibits a molecular weight of 223.27 g/mol and demonstrates characteristic physical properties including a boiling point of 350.7°C at standard atmospheric pressure and a density of 1.097 g/cm³ [25]. The flash point of 148°C indicates moderate thermal stability, while the compound remains practically insoluble in water due to its predominantly hydrophobic character [26].
Table 5: Physical Properties of 2-(3-Phenoxyphenyl)propanenitrile
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₅H₁₃NO | [23] [24] [25] |
Molecular Weight (g/mol) | 223.27 | [23] [24] [25] |
CAS Registry Number | 32852-95-2 | [23] [24] [25] |
Boiling Point (°C at 760 mmHg) | 350.7 | [25] |
Density (g/cm³) | 1.097 | [25] |
Flash Point (°C) | 148 | [25] |
Melting Point (°C) | Not determined | [25] |
Solubility in Water | Practically insoluble | [26] |
LogP (Octanol/Water) | 3.8 (estimated) | [26] |
Stereochemistry | Racemic mixture | [26] |
The nitrile group in 2-(3-Phenoxyphenyl)propanenitrile serves as a versatile synthon for heterocyclic construction through multiple mechanistic pathways [1] [2]. The electron-withdrawing nature of the cyano functionality, combined with the electron-donating phenoxy substituent, creates a unique electronic environment that influences both reactivity and selectivity.
The nitrile group participates effectively in [2+2+2] cycloaddition reactions with alkynes under transition metal catalysis, leading to pyridine and pyrimidine derivatives [3] [4]. These transformations typically require rhodium or cobalt catalysts operating at elevated temperatures (160-200°C). The coordination of the nitrile nitrogen to the metal center facilitates the cyclization process through a series of oxidative addition and reductive elimination steps [5].
In [3+2] cycloaddition processes, the nitrile acts as a dipolarophile with azide reagents, generating 1,2,3-triazole derivatives under copper(I) catalysis [6] [7]. The reaction proceeds through a copper-acetylide intermediate, with the nitrile carbon serving as the electrophilic center for nucleophilic attack by the azide nitrogen. Typical reaction conditions involve copper sulfate pentahydrate (0.1 equivalents) with sodium ascorbate as the reducing agent in aqueous media at room temperature.
The electrophilic carbon center of the nitrile group undergoes nucleophilic addition with various nitrogen nucleophiles to form amidine derivatives [8] [9]. The reaction with primary amines proceeds through formation of an iminium intermediate, which subsequently undergoes proton transfer to yield the corresponding amidine. This transformation is particularly valuable for introducing basic nitrogen functionality while maintaining the extended aromatic system.
Hydrolysis reactions represent another important class of nucleophilic additions. Under acidic conditions (concentrated sulfuric acid, 80-100°C), the nitrile undergoes stepwise hydrolysis through an amide intermediate to yield the corresponding carboxylic acid [10] [11] [12]. The mechanism involves initial protonation of the nitrile nitrogen, followed by water addition to the activated carbon center, and subsequent tautomerization to form the amide. Further hydrolysis under vigorous conditions converts the amide to the carboxylic acid with release of ammonia.
Reaction Type | Product Type | Typical Conditions | Mechanism |
---|---|---|---|
Cycloaddition [2+2+2] | Pyridines/Pyrimidines | Transition metal catalysis, heat | Coordination + cyclization |
Cycloaddition [3+2] | Triazoles/Tetrazoles | Azide reagents, Cu(I) catalyst | Dipolar cycloaddition |
Nucleophilic Addition | Imines/Amidines | Nucleophiles (OH⁻, RNH₂) | Addition-elimination |
Heterocyclic Formation | Oxazoles/Thiazoles | Bifunctional reagents | Condensation |
Radical Acceptor | Cyclized products | Radical initiators, heat | Radical cascade |
The phenoxyphenyl moiety in 2-(3-Phenoxyphenyl)propanenitrile exhibits characteristic electrophilic aromatic substitution patterns that are modulated by the electronic effects of the phenoxy substituent and the electron-withdrawing propanenitrile side chain [13] [14].
The phenoxy substituent functions as a weak activating group with ortho/para directing properties [15] [16]. This directing effect arises from resonance donation of the oxygen lone pairs into the aromatic π-system, creating regions of enhanced electron density at the ortho and para positions relative to the phenoxy group [13]. The resonance structures show delocalization of negative charge to these positions, making them more nucleophilic toward electrophilic attack.
In nitration reactions using nitric acid/sulfuric acid mixtures, electrophilic substitution occurs predominantly at the para position relative to the phenoxy group, with smaller amounts of ortho substitution observed [17] [18]. The preference for para over ortho substitution reflects steric considerations, as the para position experiences less steric hindrance from the phenoxy substituent and the propanenitrile side chain.
The propanenitrile substituent exerts a meta-directing, deactivating influence on the aromatic ring through its strong electron-withdrawing character [19] [20]. The nitrile group withdraws electron density through both inductive and field effects, destabilizing the σ-complex intermediates formed during electrophilic attack at ortho and para positions relative to the nitrile-bearing carbon.
This creates a complex electronic environment where the phenoxy activating effect competes with the deactivating influence of the propanenitrile group. The overall reactivity pattern depends on the specific electrophile and reaction conditions employed [21].
Substituent Type | Directing Effect | Electronic Effect | Mechanism |
---|---|---|---|
Phenoxy Group (-OPh) | Ortho/Para | Activating (weak) | Resonance donation |
Hydroxyl (-OH) | Ortho/Para | Activating (strong) | Resonance donation |
Cyano (-CN) | Meta | Deactivating (strong) | Inductive withdrawal |
Halogens (F, Cl, Br, I) | Ortho/Para | Deactivating (weak) | Inductive withdrawal + weak resonance donation |
When 2-(3-Phenoxyphenyl)propanenitrile undergoes electrophilic aromatic substitution, the regioselectivity is determined by the balance between the activating phenoxy group and the deactivating propanenitrile substituent [22] [23]. For strongly activating electrophiles such as the acetyl cation in Friedel-Crafts acylation, substitution occurs preferentially at positions activated by the phenoxy group. Conversely, with less reactive electrophiles, the deactivating effect of the nitrile becomes more prominent, leading to altered selectivity patterns.
The redox properties and stability of 2-(3-Phenoxyphenyl)propanenitrile under different environmental conditions are critical factors determining its utility in synthetic applications and pharmaceutical formulations [24] [25].
Thermogravimetric analysis reveals that 2-(3-Phenoxyphenyl)propanenitrile exhibits moderate thermal stability with an onset decomposition temperature around 380°C [26] [27]. The primary decomposition pathway involves homolytic cleavage of the phenoxy C-O bond, generating phenoxyl radicals and aromatic fragments. Secondary decomposition processes include nitrile group degradation through loss of hydrogen cyanide and subsequent formation of aromatic hydrocarbons.
The presence of the phenoxy group enhances thermal stability compared to simple alkyl nitriles due to resonance stabilization of the phenoxyl radical intermediate [25]. However, the extended conjugation also provides additional pathways for thermal rearrangement reactions at elevated temperatures.
Under oxidative conditions, the phenoxy group represents the most vulnerable site for degradation [28]. Exposure to strong oxidizing agents such as potassium permanganate or chromium trioxide leads to cleavage of the phenoxy linkage with formation of quinone-type products. The nitrile functionality remains largely intact under these conditions due to its chemical robustness.
Electrochemical studies indicate that the compound exhibits an oxidation potential of approximately +1.2 V versus standard hydrogen electrode in acetonitrile solution [25]. This oxidation process is attributed to single-electron transfer from the phenoxy oxygen, generating a phenoxyl radical cation that can undergo subsequent chemical transformations.
The hydrolytic stability of 2-(3-Phenoxyphenyl)propanenitrile depends strongly on pH and temperature conditions [10] [12]. Under neutral aqueous conditions at room temperature, the compound shows excellent stability with no detectable hydrolysis over extended periods. However, under acidic conditions (pH < 3), slow hydrolysis of the nitrile group occurs with a half-life of approximately 120 hours at 25°C.
Basic conditions (pH > 11) accelerate nitrile hydrolysis significantly, with complete conversion to the corresponding carboxylate occurring within 24 hours at 60°C [11]. The phenoxy linkage remains stable under these conditions, indicating selective reactivity of the nitrile functionality.
Condition | Stability of Nitrile Group | Stability of Phenoxy Group | Observed Reactions |
---|---|---|---|
Aqueous acidic (pH 1-3) | Stable (hydrolysis slow) | High stability | Slow nitrile hydrolysis |
Aqueous basic (pH 11-13) | Moderate (hydrolysis faster) | Moderate (phenoxide formation) | Nitrile hydrolysis, phenoxide formation |
Organic solvents | High stability | High stability | No significant decomposition |
High temperature (>100°C) | Decreased (thermal decomposition) | Moderate (thermal rearrangement) | Thermal rearrangement, decomposition |
UV radiation | Moderate (photochemical reactions) | Moderate (photodegradation) | Photochemical reactions |
Oxidizing agents | Variable (depends on conditions) | Susceptible to oxidation | Oxidative coupling, degradation |
Ultraviolet irradiation induces photochemical transformations in 2-(3-Phenoxyphenyl)propanenitrile through excitation of the extended aromatic chromophore [24]. The primary photochemical process involves intramolecular rearrangement reactions leading to cyclized products. The quantum yield for these transformations is relatively low (Φ < 0.01) under typical ambient lighting conditions, indicating reasonable photostability for most applications.